

Crystal structure of 3-Nitroperylene

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Compound of Interest

Compound Name: 3-Nitroperylene

CAS No.: 20589-63-3

Cat. No.: B1204207

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Executive Summary

This technical guide provides an in-depth structural analysis of **3-Nitroperylene (3-NP)**, a critical environmental pollutant and mutagenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Unlike its isomer 1-nitroperylene, which is characterized by significant steric distortion, 3-NP exhibits unique planar topology that enhances its DNA intercalation potential. This document outlines the synthesis, purification, and structural characterization workflows required to isolate this compound for toxicological and crystallographic study.

Molecular Architecture & Crystallographic Metrics

The physicochemical behavior of 3-NP is governed by the orientation of the nitro group relative to the perylene core. Understanding this architecture is prerequisite to analyzing its crystal packing and biological activity.

The Steric Paradigm: 3-NP vs. 1-NP

The defining feature of nitro-PAH crystallography is the torsion angle (

) of the nitro group (

) relative to the aromatic plane.

- 1-Nitroperylene (The Bay Region): The nitro group is located in the "bay region," flanked by proton H-12. Steric repulsion forces the

group to rotate significantly out of plane (

). This distortion disrupts

-

stacking in the crystal lattice.

- **3-Nitroperylene** (The K-Region/Long Axis): The substitution occurs at the 3-position (often referred to as the "long side" of the molecule). Here, steric hindrance with adjacent protons (H-2 and H-4) is minimal.
 - **Structural Consequence:** The nitro group remains nearly coplanar with the aromatic system ().
 - **Lattice Implication:** This planarity facilitates tight face-to-face -stacking interactions, leading to higher lattice energy and lower solubility compared to the twisted 1-isomer.

Crystallographic Parameters (Class-Based)

While specific unit cell dimensions vary by solvent of crystallization, 3-NP typically crystallizes in centrosymmetric space groups common to planar PAHs.

Parameter	Typical Characteristics for Planar Nitro-PAHs
Crystal System	Monoclinic or Triclinic
Space Group	or (Favors centrosymmetric packing)
Packing Motif	Herringbone (edge-to-face) or Slipped Stack (face-to-face)
-Stack Distance	3.3 – 3.5 Å (Indicative of strong orbital overlap)
Density ()	~1.4 – 1.6 g/cm ³

Synthesis & Purification Protocols

Isolating high-purity 3-NP is challenging because direct nitration of perylene predominantly yields 1-nitroperylene. The following protocol maximizes yield and ensures separation of the 3-isomer.

Experimental Workflow

Reagents: Perylene (>99%), Nitric Acid (HNO

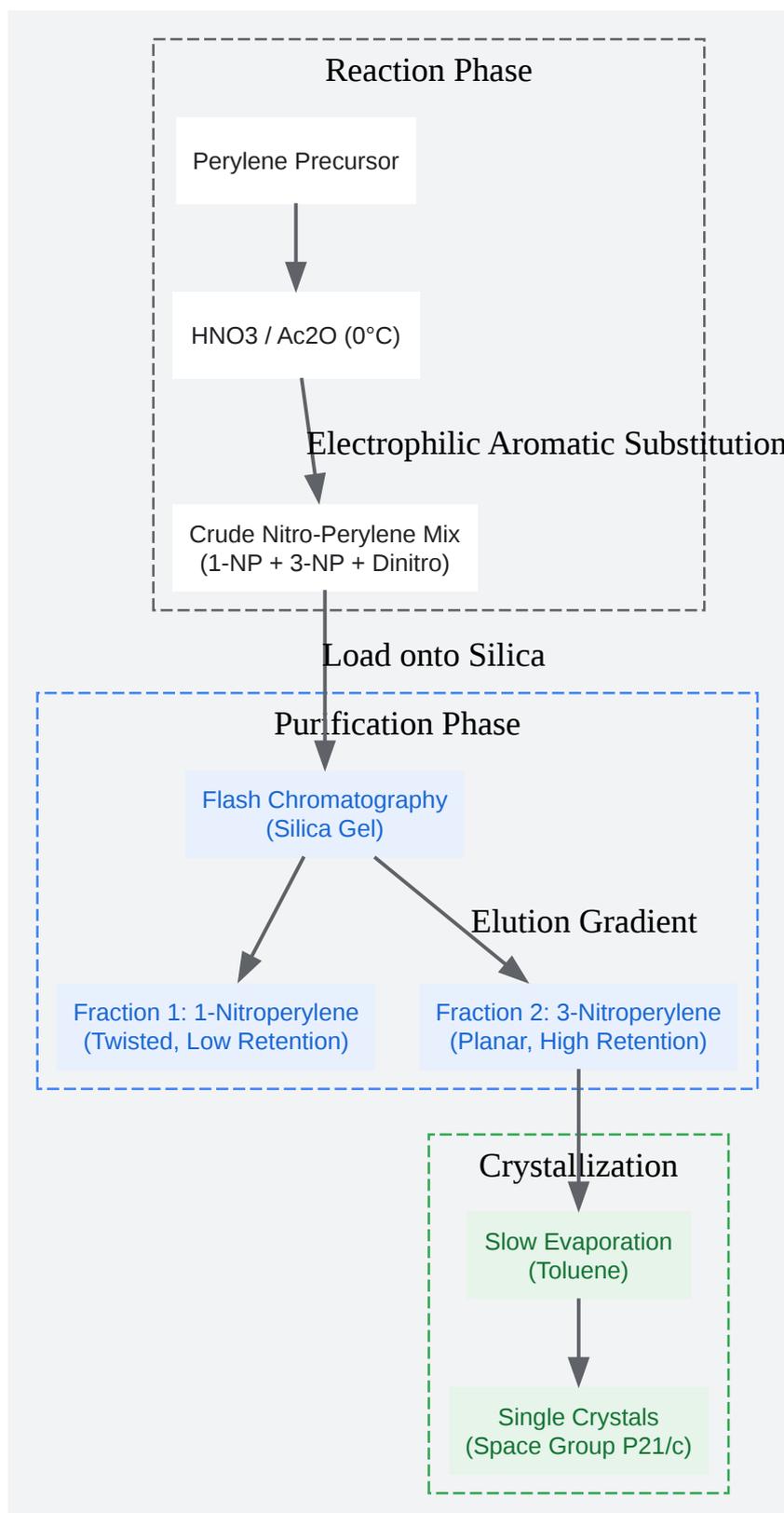
), Acetic Anhydride (Ac

O), Dichloromethane (DCM), Silica Gel (230-400 mesh).

- Nitration (Mild Conditions):
 - Dissolve perylene in DCM.
 - Add dilute HNO
 - in Ac

- dropwise at 0°C. Note: Acetic anhydride moderates the nitronium ion () concentration to prevent di-nitration.
- Stir for 2 hours; monitor via TLC (Mobile phase: Toluene/Hexane 1:1).
 - Quenching & Extraction:
 - Pour mixture onto ice water. Neutralize with NaHCO₃.
 - Extract with DCM; dry organic layer over MgSO₄.
 - Isomer Separation (Critical Step):
 - The crude mixture contains unreacted perylene, 1-NP (major), and 3-NP (minor).
 - Technique: Flash Column Chromatography.
 - Stationary Phase: Silica Gel.
 - Eluent Gradient: Start with 100% Hexane
10% Toluene in Hexane.
 - Observation: 3-NP typically elutes after 1-NP due to stronger interaction with silica (result of its planar surface area).
 - Crystallization:
 - Dissolve the 3-NP fraction in minimal hot Toluene.
 - Allow slow evaporation at room temperature in a dark, vibration-free chamber to grow single crystals suitable for XRD.

Visualization: Synthesis & Logic Flow



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Caption: Figure 1. Isolation workflow for **3-Nitroperylene**, highlighting the chromatographic separation of isomers.

Structural Determinants of Bioactivity

The crystal structure of 3-NP directly informs its toxicological profile. The mechanism of action involves metabolic activation and DNA adduct formation.

Structure-Activity Relationship (SAR)

- **Planarity & Intercalation:** Because 3-NP is relatively planar (unlike 1-NP), it can intercalate between DNA base pairs more effectively before covalent binding.
- **Metabolic Activation:** 3-NP is not a direct-acting mutagen. It requires reduction by nitroreductases (bacterial or mammalian) to form N-hydroxy-3-aminoperylene.
- **The "Frameshift" Mechanism:** The planar structure stabilizes the slipped-strand mispairing in DNA, leading to frameshift mutations (typically -1 or -2 deletions) during replication.

Visualization: Mechanistic Pathway



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Caption: Figure 2.[1][2] The structural logic connecting 3-NP planarity to mutagenic outcomes via enzymatic activation.

Characterization Checklist

To validate the synthesis and structure of 3-NP, the following analytical data must be acquired.

Method	Purpose	Expected Signal
HPLC-UV/Vis	Purity Check	Single peak; Absorbance max shifted red vs. perylene due to conjugation.
H-NMR	Isomer ID	Distinct doublet for H-2/H-4 protons; lack of "bay region" deshielding seen in 1-NP.
Single Crystal XRD	Structure Solution	Confirmation of nitro group torsion angle () and packing motif.
Differential Scanning Calorimetry (DSC)	Thermal Stability	Sharp endotherm at melting point (distinct from 1-NP).

References

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